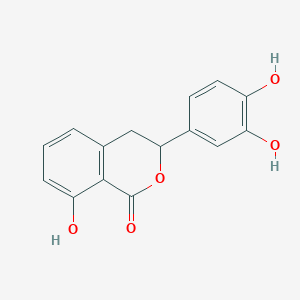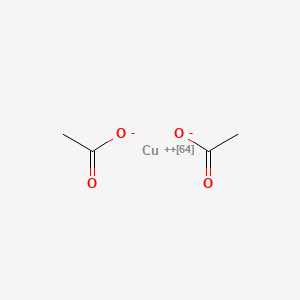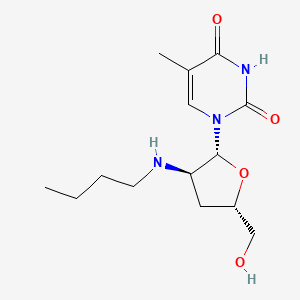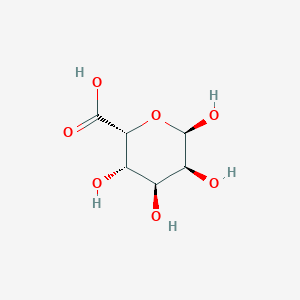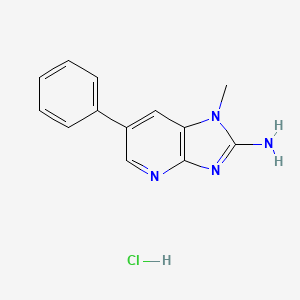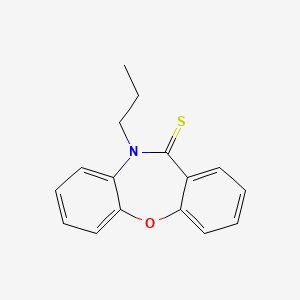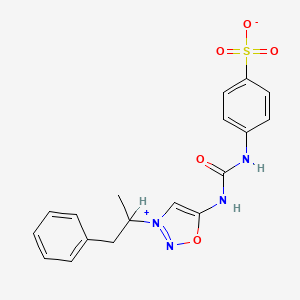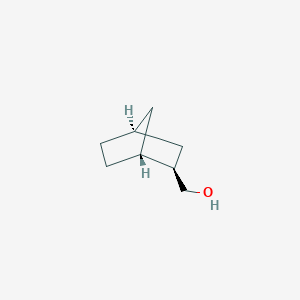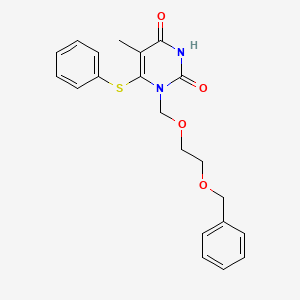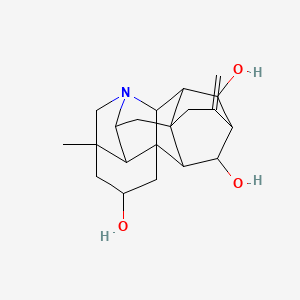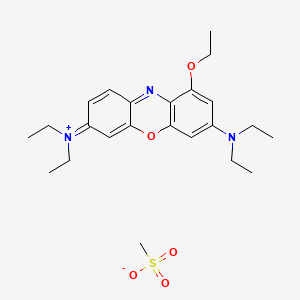
Phenoxazin-5-ium, 3,7-bis(diethylamino)-1-ethoxy-, methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenoxazin-5-ium, 3,7-bis(diethylamino)-1-ethoxy-, methanesulfonate is a synthetic organic compound known for its vibrant blue color. It is commonly used as a dye in various industrial applications, including textiles and biological staining. The compound is characterized by its phenoxazine core, which is substituted with diethylamino and ethoxy groups, enhancing its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenoxazin-5-ium, 3,7-bis(diethylamino)-1-ethoxy-, methanesulfonate typically involves the following steps:
Starting Materials: The synthesis begins with phenoxazine, which is then subjected to a series of chemical reactions to introduce the diethylamino and ethoxy groups.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pH levels, and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Methanesulfonate Formation:
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures consistent quality and high production rates. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Phenoxazin-5-ium, 3,7-bis(diethylamino)-1-ethoxy-, methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color and chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its solubility and reactivity.
Substitution: The diethylamino and ethoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxazinone derivatives, while reduction can produce phenoxazine derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
Phenoxazin-5-ium, 3,7-bis(diethylamino)-1-ethoxy-, methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: The compound is employed in biological staining to visualize cellular components under a microscope.
Industry: The dye is used in the textile industry for coloring fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The mechanism of action of Phenoxazin-5-ium, 3,7-bis(diethylamino)-1-ethoxy-, methanesulfonate involves its interaction with molecular targets such as proteins and nucleic acids. The compound binds to these targets through electrostatic and hydrophobic interactions, altering their structure and function. This binding can lead to changes in cellular processes, making it useful in various biological and medical applications.
Comparación Con Compuestos Similares
Similar Compounds
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride: This compound is similar in structure but differs in the counterion, which can affect its solubility and reactivity.
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, perchlorate: Another similar compound with a different counterion, used in similar applications but with distinct properties.
Uniqueness
Phenoxazin-5-ium, 3,7-bis(diethylamino)-1-ethoxy-, methanesulfonate is unique due to its specific substitution pattern and the presence of the methanesulfonate group. This gives it distinct solubility, stability, and reactivity characteristics, making it particularly useful in applications where these properties are essential.
Propiedades
Número CAS |
71850-58-3 |
|---|---|
Fórmula molecular |
C23H33N3O5S |
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
[7-(diethylamino)-9-ethoxyphenoxazin-3-ylidene]-diethylazanium;methanesulfonate |
InChI |
InChI=1S/C22H30N3O2.CH4O3S/c1-6-24(7-2)16-11-12-18-19(13-16)27-21-15-17(25(8-3)9-4)14-20(26-10-5)22(21)23-18;1-5(2,3)4/h11-15H,6-10H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
XTFZTIMLZOQYGS-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC)C1=CC2=C(C(=C1)OCC)N=C3C=CC(=[N+](CC)CC)C=C3O2.CS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


